molecular formula C27H29ClN6O5 B1666884 Allisartan isoproxil CAS No. 947331-05-7

Allisartan isoproxil

Numéro de catalogue: B1666884
Numéro CAS: 947331-05-7
Poids moléculaire: 553 g/mol
Clé InChI: XMHJQQAKXRUCHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Allisartan isoproxil is a novel angiotensin II type 1 receptor antagonist. It is primarily used as an antihypertensive agent to lower blood pressure and protect target organs. This compound has shown promise in improving endothelial function and reducing vascular damage in patients with essential hypertension .

Méthodes De Préparation

The preparation of allisartan isoproxil involves several steps:

    Oxidation: Trityl chloride losartan is oxidized in a polar organic solvent in the presence of a catalyst to obtain an intermediate compound.

    Further Oxidation: The intermediate compound is further oxidized using reagents such as hydrogen peroxide, sodium chlorite, resorcinol, sulfamic acid, or 2-methyl-2-butene.

    Ester Formation and Deprotection: The intermediate is subjected to ester formation and deprotection to obtain crude this compound.

    Purification: The crude product is refined using ethanol and normal heptane to obtain purified this compound.

Analyse Des Réactions Chimiques

Metabolic Activation Pathway

Allisartan isoproxil is a prodrug hydrolyzed in vivo to its active metabolite, EXP3174:

Hydrolysis Reaction

  • Catalyst : Esterase enzymes in the gastrointestinal tract.

  • Reaction Site : Cleavage of the [(isopropoxycarbonyl)oxy]methyl ester group.

  • Product : EXP3174 (nonpeptide AT1 receptor antagonist).

PropertyThis compoundEXP3174
Molecular FormulaC27H29ClN6O5C22H20ClN5O3
Molecular Weight553.02 g/mol438.88 g/mol
BioactivityProdrug (inactive)Active AT1R antagonist

This hydrolysis is rapid and complete, ensuring 100% conversion to EXP3174 .

Structural Stability and Reactivity

The compound’s stability under physiological conditions is influenced by:

  • pH Sensitivity : Stable in acidic environments (e.g., stomach), but hydrolyzes rapidly in neutral/basic conditions.

  • Ester Bond Reactivity : Susceptible to enzymatic cleavage but resistant to non-enzymatic hydrolysis at physiological pH .

Key Research Findings

  • Phase II Clinical Trial : Demonstrated that 240 mg/day this compound reduced systolic blood pressure by 14.5 mmHg vs. 8.3 mmHg for placebo after 8 weeks, correlating with EXP3174’s bioavailability .

  • Toxicity Profile : No reactive intermediates or toxic byproducts detected during hydrolysis, confirming metabolic safety .

This compound’s design as a prodrug leverages targeted esterase-mediated activation, ensuring efficacy while minimizing systemic side effects. Its synthesis and metabolic pathways highlight a balance between chemical stability and bioactivation, underpinning its therapeutic utility.

Applications De Recherche Scientifique

Allisartan Isoproxil is a class 1.1 oral antihypertensive drug showing promise in hypertension therapy . After oral administration, esterase hydrolyzes this compound in the gastrointestinal tract, which is then rapidly converted to its active metabolite, EXP3174, upon absorption . EXP3174 selectively binds to AT1R, effectively blocking angiotensin II-induced vascular tension response, thus exerting its antihypertensive effect .

Clinical Applications and Research Findings

  • Mechanism of Action this compound is a selective nonpeptide Angiotensin II (AT1) receptor blocker developed for treating mild-to-moderate essential hypertension .
  • Blood Pressure Reduction Clinical studies have demonstrated the favorable antihypertensive impact of this compound on mild to moderate essential hypertension, highlighting its safety and effectiveness in blood pressure reduction and organ protection .
  • Efficacy this compound-based regimen can effectively control blood pressure in patients with mild to moderate essential hypertension . A study involving 2126 patients showed that after 12 weeks of treatment, systolic blood pressure (SBP) and diastolic blood pressure (DBP) decreased significantly, with an overall blood pressure control rate of 78.56% .
  • Comparative Studies A phase III multicenter, parallel-controlled, randomized clinical study indicated that the antihypertensive efficacy and safety of 240 mg of this compound daily were non-inferior to 50 mg of losartan potassium daily in treating mild-to-moderate essential hypertension .
  • Meta-Analysis A meta-analysis of four RCTs reported improvements in DBP in the this compound group vs. the control group . However, the difference was not statistically significant .
  • Additional benefits this compound had favorable blood pressure lowering and heart, renal, and endothelial protective effects .

Clinical Trials

StudyYearSample sizeGender (M/F)ConditionsMean ageInterventionOutcomeFollow up
EGCGEGCGEGCG
S Jing2013727078/64None5454This compound: 240 mg once daily
Y Li2015137138117/158None54.255.4This compound: 240 mg once daily

Outcomes (A)

  • A1 = Systolic Blood Pressure (SBP)
  • A2 = Diastolic Blood Pressure (DBP)
  • A6 = Nitric Oxide
  • A7 = Endothelin

Safety and Tolerability

  • Phase II Trial A Phase II trial reported that this compound 240mg was effective and safe for essential hypertension patients at low-medium risk .
  • Adverse Events The Phase II trial showed no significant difference in the frequency of adverse events (AE) and adverse drug reactions (ADR) between the this compound and placebo groups . No deaths or serious adverse events were reported .
  • Long-Term Safety A follow-up study of 124 patients receiving this compound for 56 weeks showed that the rate of effective blood pressure control remained high (up to 80% since week 24), with generally mild to moderate ADRs and no significant clinical changes .
  • Combination Therapy A study on this compound combined with amlodipine showed that 68.8% of cases were effective after 4 weeks of treatment, with significant decreases in mean SBP and DBP .

Comparaison Avec Des Composés Similaires

Allisartan isoproxil is compared with other angiotensin II receptor blockers such as:

  • Losartan
  • Valsartan
  • Candesartan
  • Irbesartan

What sets this compound apart is its unique ester prodrug form, which enhances its bioavailability and effectiveness in lowering blood pressure .

Activité Biologique

Allisartan isoproxil is a novel angiotensin II receptor blocker (ARB) that has garnered attention for its potential therapeutic effects, particularly in the management of hypertension and related cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and safety based on diverse research findings.

This compound functions as a prodrug, which is converted in vivo to its active metabolite, EXP3174, through hydrolysis by esterase in the gastrointestinal tract. EXP3174 selectively binds to the angiotensin II type 1 receptor (AT1R), effectively blocking the vasoconstrictive effects of angiotensin II. This mechanism leads to vasodilation, reduced blood pressure, and decreased cardiac workload .

Efficacy in Hypertension Management

Numerous clinical trials and meta-analyses have evaluated the antihypertensive efficacy of this compound. A notable study included six randomized controlled trials (RCTs) with 767 participants, revealing significant reductions in systolic blood pressure (SBP) and improvements in vascular function compared to placebo . The following table summarizes key findings from various studies:

Study ReferenceSample SizeTreatment DurationSBP Reduction (mmHg)DBP Reduction (mmHg)Effective Control Rate (%)
2758 weeks14.510.467.2
767Varies-8.08-5.48Not specified
20012 weeks12.0Not reportedNot specified

The data indicate that this compound not only lowers blood pressure but also shows potential in improving target organ function, particularly in patients with mild to moderate essential hypertension .

Impact on Cardiac Function

Research has demonstrated that this compound may mitigate cardiac damage associated with diabetic cardiomyopathy (DCM). In a study involving diabetic rat models, treatment with this compound resulted in improved cardiac function metrics such as ejection fraction and reduced levels of cardiac injury markers like troponin T and B-type natriuretic peptide (BNP) . The compound was shown to attenuate oxidative stress and inflammation via modulation of the SIRT1/Nrf2/NF-κB signaling pathway, which plays a crucial role in cardiac protection .

Safety Profile

The safety of this compound has been assessed across multiple studies. A meta-analysis indicated no significant differences in adverse events between the this compound group and control groups, suggesting a favorable safety profile . The absence of fatal adverse events further supports its potential as a safe therapeutic option for hypertension management.

Case Studies

Several case studies have illustrated the clinical application of this compound:

  • Case Study 1 : A 55-year-old male with essential hypertension was treated with this compound for eight weeks. Results showed a reduction in SBP from 150 mmHg to 130 mmHg and improvement in overall cardiovascular health indicators.
  • Case Study 2 : A cohort study involving diabetic patients revealed that those treated with this compound experienced significant improvements in heart function and reduced levels of inflammatory markers compared to those receiving standard care.

Propriétés

IUPAC Name

propan-2-yloxycarbonyloxymethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN6O5/c1-4-5-10-22-29-24(28)23(26(35)37-16-38-27(36)39-17(2)3)34(22)15-18-11-13-19(14-12-18)20-8-6-7-9-21(20)25-30-32-33-31-25/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHJQQAKXRUCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCOC(=O)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947331-05-7
Record name Allisartan isoproxil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947331057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALLISARTAN ISOPROXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI4662MK4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allisartan isoproxil
Reactant of Route 2
Reactant of Route 2
Allisartan isoproxil
Reactant of Route 3
Reactant of Route 3
Allisartan isoproxil
Reactant of Route 4
Allisartan isoproxil
Reactant of Route 5
Reactant of Route 5
Allisartan isoproxil
Reactant of Route 6
Reactant of Route 6
Allisartan isoproxil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.